

Technical Guide: 5-Methoxy-1H-indol-3-amine vs. 5-Methoxytryptamine[1]

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Compound of Interest

Compound Name: 5-methoxy-1H-indol-3-amine

Cat. No.: B12331400

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Executive Summary

The primary distinction between **5-methoxy-1H-indol-3-amine** and 5-methoxytryptamine lies in the carbon linker at the C3 position of the indole ring.[1]

- **5-Methoxytryptamine (5-MeO-T):** Possesses an ethylamino side chain ($-\text{CH}_2\text{CH}_2\text{NH}_2$).[1][2] It is a stable, bioactive monoamine that functions as a potent agonist at serotonin receptors and a precursor to melatonin.[2]
- **5-Methoxy-1H-indol-3-amine:** Possesses an amino group directly attached to the indole ring ($-\text{NH}_2$).[1][2][3] It is a chemically unstable enamine-like species, primarily used as a transient synthetic intermediate or scaffold for kinase inhibitors.[1][2] It does not function as a classical neurotransmitter analog due to its reactivity and lack of the ethyl spacer required for GPCR binding pockets.[2]

Immediate Actionable Insight: Do not interchange these compounds. 5-MeO-T is a stable reagent for biological assays; **5-methoxy-1H-indol-3-amine** is a reactive building block that often requires in situ generation or protection.[1][2][3]

Structural & Chemical Analysis[1][2][4][5]

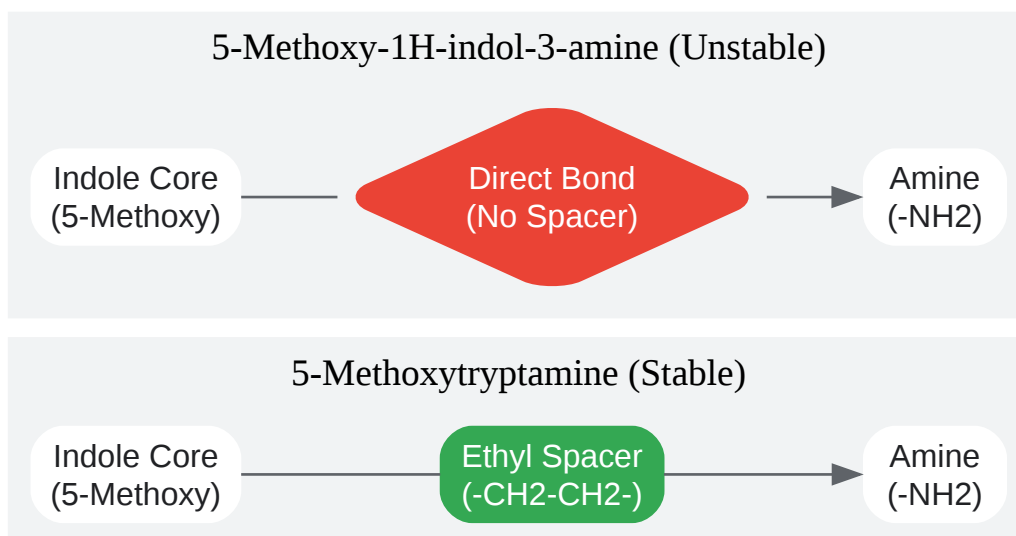
Molecular Architecture

The absence of the ethyl spacer in the 3-aminoindole drastically alters the electronic properties of the molecule.

Feature	5-Methoxytryptamine (5-MeO-T)	5-Methoxy-1H-indol-3-amine
CAS Number	608-07-1	1257075-78-7 (Free base, rare)
Molecular Formula		
C3 Substituent	Ethylamine ($-\text{CH}_2-\text{CH}_2-\text{NH}_2$)	Primary Amine ($-\text{NH}_2$)
Electronic State	Stable alkylamine.[1][3]	Electron-rich enamine system. [1][2][3]
Tautomerism	None (stable indole).[2][3]	Tautomerizes to 3-iminoindoline.[1][2][3]
Oxidation Risk	Low (standard storage).[2][3]	High (rapidly oxidizes to isatin/dimers).[2]

Structural Visualization

The following diagram contrasts the chemical structures, highlighting the critical "Spacer" region.



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Caption: Structural comparison showing the ethyl spacer in 5-Methoxytryptamine vs. the direct amine attachment in the 3-aminoindole.[1]

Stability & Reactivity Profile

The Instability of 3-Aminoindoles

5-Methoxy-1H-indol-3-amine is inherently unstable due to the electron-donating amino group directly attached to the electron-rich indole ring.[1][2][3]

- Tautomerization: It exists in equilibrium with its imine tautomer (3-iminoindoline), which is prone to hydrolysis.[2]
- Oxidative Dimerization: In the presence of air or light, it rapidly oxidizes to form azo-dimers or isatin derivatives (5-methoxyisatin).[1][2]
- Handling Protocol:
 - Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C .
 - Usage: Often generated in situ from 5-methoxy-3-nitroindole or used immediately after deprotection (e.g., from an N-Boc precursor).[1][2]

Stability of 5-Methoxytryptamine

5-Methoxytryptamine behaves as a standard primary amine.[1][2]

- Salt Forms: Commercially available as a stable hydrochloride (HCl) salt.[2]
- Shelf Life: Years when stored desiccated at room temperature or 4°C.[1][2][3]
- Solubility: Soluble in water (salt form) and polar organic solvents (DMSO, Methanol).[2]

Synthesis Pathways[2][6][7][8][9][10][11][12]

The synthetic routes for these two compounds are entirely distinct, reflecting their structural differences.[2]

Synthesis of 5-Methoxytryptamine

Standard synthesis involves building the ethyl side chain, typically via the Speeter-Anthony protocol.[1][3]

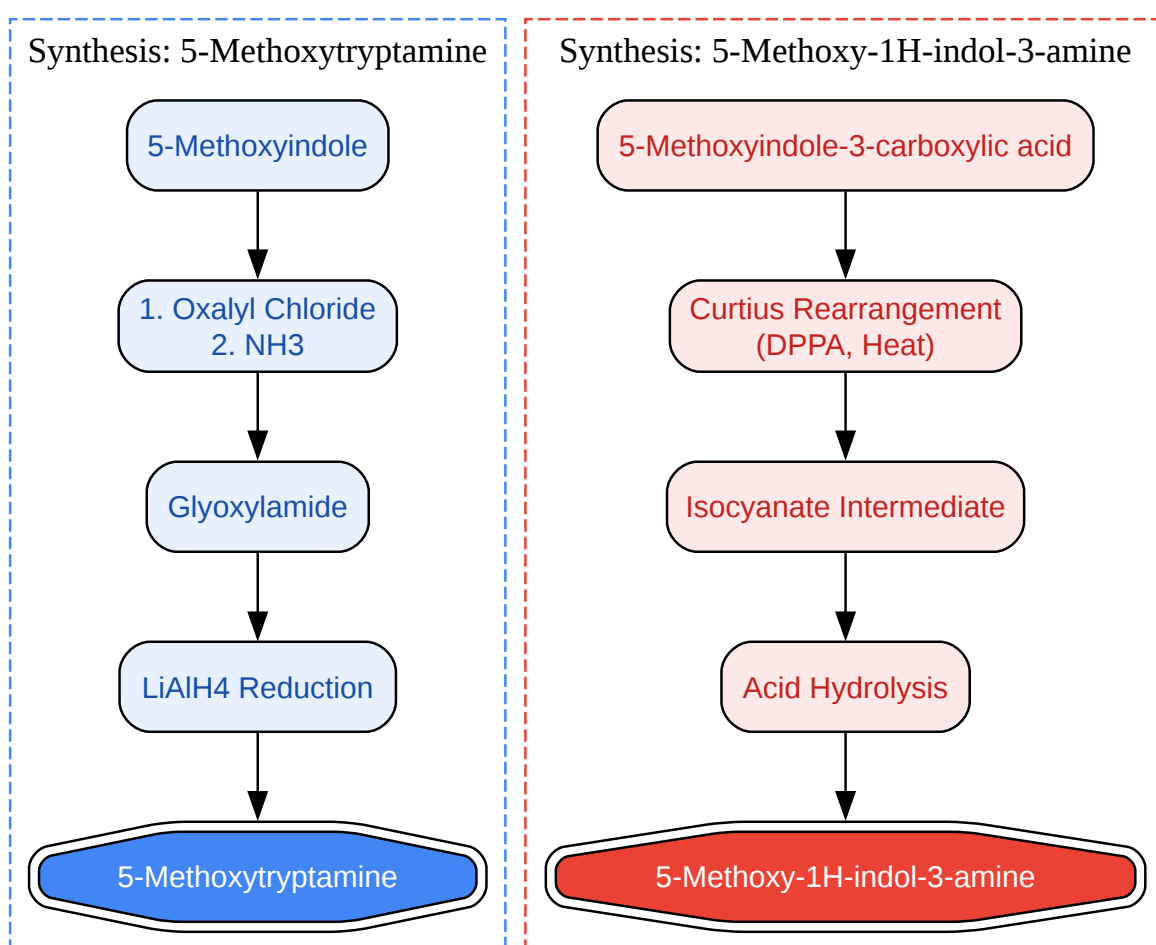
- Acylation: 5-Methoxyindole + Oxalyl Chloride → Glyoxalyl chloride intermediate.[1][2]
- Amidation: Reaction with Ammonia → Glyoxylamide.[1][2]
- Reduction: Reduction with LiAlH_4 → 5-Methoxytryptamine.

Synthesis of 5-Methoxy-1H-indol-3-amine

Synthesis requires introducing nitrogen directly onto the ring, often via rearrangement or coupling.[1][3]

- Curtius Rearrangement Route:
 - Start: 5-Methoxyindole-3-carboxylic acid.[1][2]
 - Step 1: Formation of acyl azide (using DPPA).[2]
 - Step 2: Thermal rearrangement to isocyanate.[1][2]

- Step 3: Hydrolysis to **5-methoxy-1H-indol-3-amine**.^{[1][2][3]}
- Buchwald-Hartwig Coupling (Modern):
 - Start: 3-Bromo-5-methoxyindole.^{[1][2]}
 - Reagents: Pd catalyst, Ammonia equivalent (e.g., Benzophenone imine).
 - Result: Protected amine, followed by hydrolysis.^{[2][4]}



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Caption: Divergent synthetic pathways. Tryptamine synthesis extends the carbon chain; Aminoindole synthesis rearranges a carboxyl group to an amine.

Pharmacology & Applications

5-Methoxytryptamine (Bioactive Ligand)[1][2]

- Mechanism: Agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][3]
- Key Application:
 - Melatonin Biosynthesis Research: Used to study the N-acetylation pathway (precursor to melatonin).[1][2][3]
 - Radioprotection: Investigated for protective effects against ionizing radiation.[1][2][3]
 - Vasoconstriction: Acts on 5-HT receptors in vascular smooth muscle.[1][2][3]

5-Methoxy-1H-indol-3-amine (Synthetic Scaffold)[1][2][3]

- Mechanism: Lacks the ethyl spacer required to penetrate the deep binding pocket of GPCRs (like 5-HT receptors).[2] It does not act as a functional serotonin analog.[1][2]
- Key Application:
 - Kinase Inhibition: The 3-aminoindole core is a privileged scaffold for designing ATP-competitive kinase inhibitors (e.g., against VEGFR, PDGFR).[1] The planar structure allows it to mimic the adenine ring of ATP.[2]
 - Heterocyclic Synthesis: Used as a nucleophile to create complex fused ring systems (e.g., -carbolines) via Pictet-Spengler type reactions.[1][2][3]

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